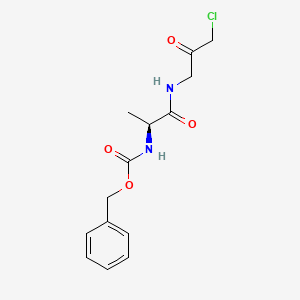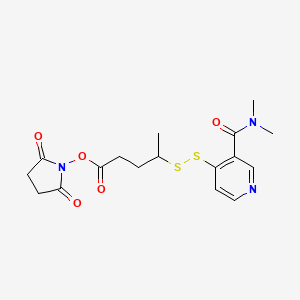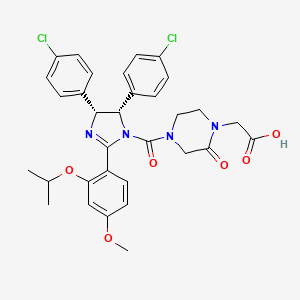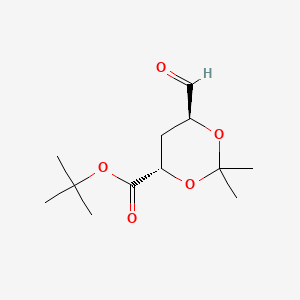
tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the use of tert-butyl alcohol and a suitable aldehyde in the presence of an acid catalyst to form the dioxane ring. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
tert-Butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction .
In oxidation reactions, the formyl group can be converted to a carboxylic acid, while reduction reactions can convert the formyl group to an alcohol. Substitution reactions can involve the replacement of the tert-butyl group with other functional groups, leading to the formation of different derivatives of the compound.
Scientific Research Applications
tert-Butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology and medicine, this compound can be used in the study of enzyme mechanisms and as a potential lead compound for drug discovery. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the dioxane ring can undergo ring-opening reactions under certain conditions . These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.
Comparison with Similar Compounds
tert-Butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate can be compared with other similar compounds, such as tert-butyl acetate and tert-butyl formate. While all these compounds contain the tert-butyl group, they differ in their functional groups and overall structure . For example, tert-butyl acetate is an ester, while tert-butyl formate is a formate ester. These differences result in varying chemical properties and reactivity, highlighting the uniqueness of this compound.
Similar compounds include:
- tert-Butyl acetate
- tert-Butyl formate
- tert-Butyl alcohol
Each of these compounds has its own set of applications and properties, making them useful in different contexts.
Properties
Molecular Formula |
C12H20O5 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
tert-butyl (4S,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-carboxylate |
InChI |
InChI=1S/C12H20O5/c1-11(2,3)17-10(14)9-6-8(7-13)15-12(4,5)16-9/h7-9H,6H2,1-5H3/t8-,9-/m0/s1 |
InChI Key |
FEGJRMWFVYDQIV-IUCAKERBSA-N |
Isomeric SMILES |
CC1(O[C@@H](C[C@H](O1)C(=O)OC(C)(C)C)C=O)C |
Canonical SMILES |
CC1(OC(CC(O1)C(=O)OC(C)(C)C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827948.png)
![(3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11827951.png)
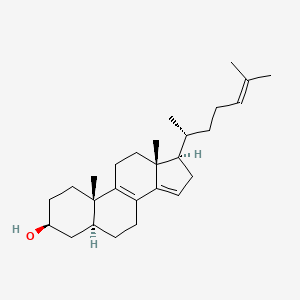
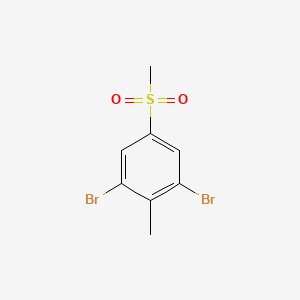



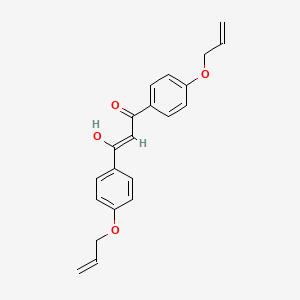
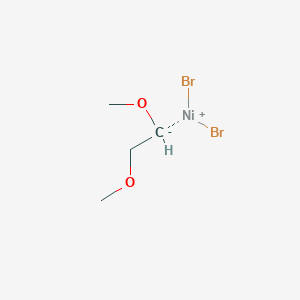
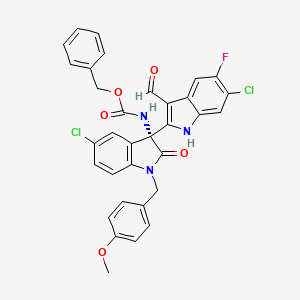
![5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one](/img/structure/B11828040.png)
